Oxcarbazepine-13C6 is synthesized from the parent compound, oxcarbazepine, which itself is a 10-keto derivative of carbamazepine. Oxcarbazepine was first approved for use in the United States in 2000 and is classified under anticonvulsants, specifically as a sodium channel blocker . The compound is used for both monotherapy and adjunctive therapy in treating epilepsy and has shown efficacy in managing bipolar disorder and trigeminal neuralgia off-label .
The synthesis of oxcarbazepine-13C6 involves isotopic labeling techniques that incorporate carbon-13 into the molecular structure. The process typically starts with the synthesis of oxcarbazepine using standard organic synthesis methods, followed by the introduction of carbon-13 at specific positions on the benzene rings or other carbon atoms. This isotopic labeling allows for enhanced detection and quantification using mass spectrometry techniques.
The general synthetic route includes:
The detailed mechanism may involve multiple steps including oxidation, reduction, and possibly rearrangement reactions to achieve the desired isotopic labeling without altering the pharmacological properties of the original compound .
The molecular structure of oxcarbazepine-13C6 retains the essential features of oxcarbazepine but includes six carbon atoms labeled with carbon-13. The structural representation can be described as follows:
This structure indicates a complex arrangement that contributes to its pharmacological activity as a sodium channel blocker .
Oxcarbazepine undergoes various metabolic transformations primarily in the liver. The main metabolic pathway involves reduction to its active metabolite, 10-monohydroxy derivative (licarbazepine), which exhibits similar pharmacological effects as oxcarbazepine itself. The oxidation process leads to further metabolites that are generally inactive.
Key reactions include:
These reactions are essential for understanding the drug's pharmacokinetics and therapeutic monitoring .
The mechanism of action for oxcarbazepine involves blocking voltage-sensitive sodium channels in neuronal membranes. This blockade stabilizes hyperexcited neural membranes, inhibiting repetitive neuronal firing and reducing seizure propagation. Additionally, oxcarbazepine inhibits glutamate release, contributing to its anticonvulsant effects.
Key points include:
Pharmacokinetic studies indicate that licarbazepine's half-life ranges from 8 to 10 hours, while oxcarbazepine itself has a shorter half-life of 1 to 3.7 hours .
Oxcarbazepine-13C6 exhibits similar physical properties to its parent compound but with variations due to isotopic labeling:
Property | Value |
---|---|
Molecular Formula | C15H12N2O2 |
Molecular Weight | 260.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in acetonitrile |
Stability | Stable under normal conditions |
These properties are critical for its application in analytical chemistry as an internal standard for quantifying drug levels in biological matrices .
Oxcarbazepine-13C6 is primarily used in scientific research for:
The stable isotope labeling enhances detection sensitivity and specificity, making it a valuable tool in both clinical and research laboratories .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7